molecular formula C34H60N6O16 B1434349 Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate CAS No. 1820717-14-3

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate

Cat. No.: B1434349
CAS No.: 1820717-14-3
M. Wt: 808.9 g/mol
InChI Key: PGCGWKHWAVIWGC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate is a complex organic compound with the molecular formula C34H60N6O16 It is known for its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine ring. The tert-butyl ester group is then added to the structure. The final step involves the formation of the sesquioxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate, piperidine, and pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its sesquioxalate form also provides unique solubility and stability characteristics compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H27N3O2.3C2H2O4/c2*1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;3*3-1(4)2(5)6/h2*11-12H,4-10,15H2,1-3H3;3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCGWKHWAVIWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N6O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
Reactant of Route 5
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
Reactant of Route 6
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate

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